L-Tyrosine, 2-methyl-
Overview
Description
L-Tyrosine, 2-methyl-, also known as α-Methyl-L-tyrosine (L-AMPT), acts as a competitive inhibitor of tyrosine hydroxylase and inhibits the conversion of tyrosine to L-DOPA, which eventually lowers dopamine synthesis in cytosol . It has a molecular weight of 231.68 .
Synthesis Analysis
A novel method for the preparative scale synthesis of L-Dopa esters, including L-Tyrosine, 2-methyl-, uses tyrosinase-catalysed o&o-hydroxylation and proteinase-catalysed transesterification . Another method involves the use of microbial fermentation and enzymatic catalysis, which offers an alternative approach .Molecular Structure Analysis
The molecular structure of L-Tyrosine, 2-methyl- is similar to other esters of tyrosine . It has a highly reactive α-amino, α-carboxyl, and phenolic hydroxyl group .Chemical Reactions Analysis
L-Tyrosine, 2-methyl- is involved in various chemical reactions. Its derivatization generates a variety of high-value chemicals, such as unsaturated aromatic compounds, α-hydroxy acids, and aromatic alcohols .Physical and Chemical Properties Analysis
L-Tyrosine, 2-methyl- has a molecular weight of 195.22 . It is stable under normal conditions . The compound is stored in a well-ventilated place and kept in a tightly closed container .Scientific Research Applications
Medical Imaging :
- L-3-18F-α-methyl tyrosine (18F-FAMT) has been developed as a PET radiotracer for tumor imaging. Clinical studies demonstrate its usefulness in prognosis prediction and differentiating malignant tumors from benign lesions. 18F-FAMT shows higher cancer specificity in peripheral organs than other amino acid PET tracers and 18F-FDG, with its accumulation strongly correlated with the expression of L-type amino acid transporter 1 (LAT1), which is highly upregulated in cancers. The α-methyl moiety of FAMT is crucial for its selectivity to LAT1, contributing to highly tumor-specific accumulation of 18F-FAMT in PET (Wiriyasermkul et al., 2012).
Enzyme Activity :
- L-Amino acid oxidase, an enzyme widely distributed in nature with significant biological activity, including inducing cell apoptosis and antibacterial properties, is affected by methyl substituents. The study on the oxidative deamination of O-methyl-L-tyrosine and its isotopomer indicates that the α-C-H bond cleavage occurs in the rate-determining step of the reaction. α-Methyl-L-tyrosine is found to be a mixed type inhibitor of this enzyme, suggesting that the methyl group significantly affects enzyme activity and potentially opens doors for new diagnostic and therapeutic applications (Pająk, 2020).
Biotechnological Production and Applications :
- L-Tyrosine is a precursor to many specialized metabolites in plants with diverse physiological roles and applications in medicine and nutrition. The biosynthesis and catabolic pathways of Tyr have been studied extensively in microbes and animals, and now in plants, to support the production of lineage-specific plant specialized metabolites derived from Tyr. The variations of plant Tyr pathway enzymes can now be used to enhance the production of Tyr and its derived compounds in plants and other synthetic biology platforms (Schenck & Maeda, 2018).
- L-Tyrosine methyl ester (L-TM) conversion to the methyl ester of para-hydroxycinnamic acid (p-HCAM) using Rhodotorula glutinis yeast phenylalanine/tyrosine ammonia lyase enzyme was demonstrated, with potential applications in clinical and industrial settings due to its antibacterial activity against several strains of Gram-positive and Gram-negative bacteria. This study represents a synthetically useful transformation with future clinical and industrial applications (Macdonald et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2S)-2-amino-3-(4-hydroxy-2-methylphenyl)propanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-6-4-8(12)3-2-7(6)5-9(11)10(13)14/h2-4,9,12H,5,11H2,1H3,(H,13,14)/t9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXEOMQHKTSGLGS-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)CC(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)O)C[C@@H](C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358663 | |
Record name | (o-methyltyrosine) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90358663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70680-92-1 | |
Record name | (o-methyltyrosine) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90358663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.